molecular formula C7H15NO2 B8087592 ((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol CAS No. 1842337-34-1

((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol

Cat. No.: B8087592
CAS No.: 1842337-34-1
M. Wt: 145.20 g/mol
InChI Key: KFMNERGCJJKMDP-NKWVEPMBSA-N
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Description

((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol is a chemical compound with the molecular formula C7H15NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-4-methoxy-2-pyrrolidinone and methyl iodide.

    Reaction Conditions: The reaction is carried out under basic conditions using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the starting material.

    Methanol Addition: The deprotonated intermediate is then reacted with methanol to introduce the methoxy group at the 4-position of the pyrrolidine ring.

    Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 4-position of the pyrrolidine ring using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an intermediate in drug synthesis.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    ((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol: is structurally similar to other pyrrolidine derivatives, such as:

Uniqueness

  • This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The presence of the methoxy group at the 4-position and the methyl group at the 1-position further distinguishes it from other pyrrolidine derivatives, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

Properties

IUPAC Name

[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-8-4-7(10-2)3-6(8)5-9/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMNERGCJJKMDP-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]1CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1842337-34-1
Record name [(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanol
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